- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)
942-01-8 structure
Product Name:2,3,4,9-tetrahydro-1H-carbazole
CAS-nummer:942-01-8
MF:C12H13N
MW:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
Update Time:2024-10-25
2,3,4,9-tetrahydro-1H-carbazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- Inchi: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- InChI-sleutel: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- LACHT: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
Berekende eigenschappen
- Exacte massa: 171.10500
- Monoisotopische massa: 171.104799
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 0
- Complexiteit: 190
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.3
- Topologisch pooloppervlak: 15.8
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.1459 (rough estimate)
- Smeltpunt: 117.0 to 121.0 deg-C
- Kookpunt: 186°C/10mmHg(lit.)
- Vlampunt: 325-330°C
- Brekindex: 1.6544 (estimate)
- Waterverdelingscoëfficiënt: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 15.79000
- LogboekP: 3.04670
- Oplosbaarheid: 未确定
- Dampfdruk: 0.0±0.7 mmHg at 25°C
2,3,4,9-tetrahydro-1H-carbazole Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H303-H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:2
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S37/39
- RTECS:FE6300000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:4℃条件下存储,-4℃存储更佳
2,3,4,9-tetrahydro-1H-carbazole Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,9-tetrahydro-1H-carbazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-5g |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 5g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-100G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 100g |
¥371.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161602-25G |
2,3,4,9-tetrahydro-1H-carbazole |
942-01-8 | 99% | 25g |
¥117.90 | 2023-08-31 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1006-100G |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | >99.0%(GC) | 100g |
¥990.00 | 2024-04-15 | |
| Fluorochem | 209563-1g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 209563-10g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 10g |
£14.00 | 2022-02-28 | |
| Fluorochem | 209563-25g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 25g |
£28.00 | 2022-02-28 | |
| Fluorochem | 209563-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 95% | 100g |
£75.00 | 2022-02-28 | |
| TRC | B416220-250mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416220-500mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500mg |
$ 65.00 | 2022-06-07 |
2,3,4,9-tetrahydro-1H-carbazole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: Acetic acid
Referentie
- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77
Productiemethode 3
Reactievoorwaarden
1.1 140 h, 2.5 MPa
Referentie
- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
Referentie
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824
Productiemethode 5
Productiemethode 6
Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
Referentie
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
Referentie
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
Referentie
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507
Productiemethode 9
Reactievoorwaarden
1.1 120 °C
Referentie
- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001
Productiemethode 10
Productiemethode 11
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
Referentie
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referentie
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041
Productiemethode 14
Reactievoorwaarden
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
Referentie
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735
Productiemethode 15
Reactievoorwaarden
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
Referentie
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198
Productiemethode 16
Reactievoorwaarden
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
Referentie
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
Referentie
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referentie
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101
Productiemethode 20
Reactievoorwaarden
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Referentie
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- cyclohexane-1,2-dione
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:942-01-8)1,2,3,4-四氢咔唑
Ordernummer:LE5870478;LE1739
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:45
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Ordernummer:A844868
Voorraadstatus:in Stock
Hoeveelheid:1kg/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:04
Prijs ($):436.0/219.0
E-mail:sales@amadischem.com
2,3,4,9-tetrahydro-1H-carbazole Gerelateerde literatuur
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) Gerelateerde producten
- 22793-63-1(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole)
- 89188-95-4(1H-Indole, 2-butyl-3-ethyl-)
- 2047-89-4(5,6,7,8,9,10-Hexahydrocyclohepta[b]indole)
- 21064-48-2( )
- 6933-54-6(3-Methyl-2,3,4,9-tetrahydro-1H-carbazole)
- 19283-51-3(1H-Carbazole,2,3,4,9-tetrahydro-8-methyl-)
- 17177-17-2(6-Methyl-2,3,4,9-tetrahydro-1H-carbazole)
- 21064-52-8( )
- 6286-54-0(2,3,4,9-tetrahydro-2-methyl-1H-Carbazole)
- 5409-92-7( )
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-01-8)1,2,3,4-四氢咔唑
Zuiverheid:99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Zuiverheid:99%/99%
Hoeveelheid:1kg/500g
Prijs ($):436.0/219.0